1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxamide
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Overview
Description
1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxamide is a chemical compound that features a piperidine ring substituted with a fluorophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a fluorophenyl intermediate, which can be achieved through various methods such as halogenation or fluorination of a phenyl precursor.
Alkylation: The fluorophenyl intermediate is then subjected to alkylation with a suitable alkylating agent to introduce the propan-2-yl group.
Piperidine Ring Formation: The alkylated fluorophenyl compound is then reacted with a piperidine derivative to form the piperidine ring.
Carboxamide Formation: Finally, the piperidine derivative is converted to the carboxamide by reacting with an appropriate carboxylating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products:
Oxidation Products: Oxides, hydroxyl derivatives.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a lead compound for drug development.
Biological Research: It is used in biological assays to study its effects on various biological targets and pathways.
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
- 1-[1-(2-Fluorophenyl)propan-2-yl]pyrrolidine-4-carboxamide
- 1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxylate
- 1-[1-(2-Fluorophenyl)propan-2-yl]piperidine-4-carboxylic acid
These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which can influence its interactions with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
1-[1-(2-fluorophenyl)propan-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-11(10-13-4-2-3-5-14(13)16)18-8-6-12(7-9-18)15(17)19/h2-5,11-12H,6-10H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPHURPXJFTRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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